3-Propyl-7-oxabicyclo[4.1.0]heptane
Description
Properties
CAS No. |
132031-97-1 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3-propyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H16O/c1-2-3-7-4-5-8-9(6-7)10-8/h7-9H,2-6H2,1H3 |
InChI Key |
WUKUJFNYTULCOP-UHFFFAOYSA-N |
SMILES |
CCCC1CCC2C(C1)O2 |
Canonical SMILES |
CCCC1CCC2C(C1)O2 |
Synonyms |
7-Oxabicyclo[4.1.0]heptane, 3-propyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of 7-oxabicyclo[4.1.0]heptane and their properties:
Key Comparisons:
Substituent Effects on Physical Properties: The parent compound (CAS 286-20-4) has a boiling point of 129–130°C, while the vinyl-substituted analog (3-(1-methylethenyl)) shows a higher predicted boiling point of 193.4°C, likely due to increased molecular weight and van der Waals interactions . However, experimental data for the 3-propyl derivative is lacking.
Reactivity and Applications: Epoxide Reactivity: The parent compound and VCD (3-oxiranyl derivative) exhibit epoxide-driven reactivity, useful in crosslinking or ring-opening reactions . The propyl group may modulate this reactivity by sterically shielding the epoxide. Pharmaceutical Relevance: Azabicyclo[4.1.0]heptane derivatives are noted as building blocks in drug development (e.g., azaindoles and spirocycles) . Substituents like propyl could enhance lipid solubility, improving bioavailability.
Heteroatom Variations :
- Compared to 4-thia-1-azabicyclo[3.2.0]heptane (), the oxygen atom in 7-oxabicyclo[4.1.0]heptane reduces ring strain but increases polarity, influencing solubility and intermolecular interactions .
Research Findings and Data Gaps
Computational Predictions :
- For 3-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptane, predicted properties (e.g., density 0.974 g/cm³) align with trends for alkyl-substituted bicyclic compounds . Similar methods (Joback, NIST) could estimate properties for the 3-propyl derivative .
Safety and Regulatory Profiles :
- VCD (3-oxiranyl derivative) is flagged for health risks due to its reactive epoxide groups . The propyl variant may pose lower toxicity but requires empirical validation.
Applications in Material Science :
- The vinyl-substituted compound’s high boiling point suggests utility in high-temperature polymers, while the tert-butyl derivative’s steric bulk may stabilize intermediates in catalysis .
Preparation Methods
Synthesis of 4-Iodo-3-propylcyclohexanecarboxylic Acid Lactone
Cyclohexene-1-carboxylic acid derivatives are functionalized with a propyl group via Friedel-Crafts alkylation or Grignard addition. Subsequent iodolactonization in dichloromethane with iodine (I₂), sodium bicarbonate, and potassium iodide yields the iodolactone intermediate. For example:
-
Reactants : Propyl-substituted cyclohexene (250 g), dichloromethane (600 mL), NaHCO₃ (200 g), KI (350 g), H₂O (500 mL), I₂ (500 g).
-
Conditions : Ice bath → room temperature, 2 hours.
-
Workup : Aqueous sodium thiosulfate quench, organic phase extraction, and drying.
This step establishes the bicyclic framework while introducing iodine at the 4-position, critical for downstream ring-opening reactions.
Ring-Opening and Esterification
The iodolactone undergoes nucleophilic ring-opening in alcoholic solvents to form 7-oxabicyclo[4.1.0]heptane-3-carboxylate esters. Propyl-specific analogs require tailored alcohol selection.
Preparation of Propyl 7-Oxabicyclo[4.1.0]heptane-3-carboxylate
The iodolactone intermediate is treated with propanol and sodium hydroxide, facilitating nucleophilic attack at the iodine-bearing carbon:
-
Reactants : Iodolactone (430 g), propanol (1.6 L), NaOH (2.5 N, 740 mL).
-
Conditions : Room temperature, 3 hours.
-
Workup : Aqueous extraction with dichloromethane, drying, and solvent evaporation.
This method prioritizes simplicity but may produce racemic mixtures, necessitating enantiomeric resolution.
Enzymatic Resolution of Racemic Mixtures
Enzymatic hydrolysis resolves racemic 7-oxabicyclo[4.1.0]heptane esters into enantiomerically pure intermediates, a step validated for analogous compounds in patent literature.
Enzyme Screening and Optimization
Alkaline protease, trypsin, and papain demonstrate high enantioselectivity for hydrolyzing the ester group, favoring the (1S,3R,6R)-isomer:
| Enzyme | Substrate | DE Value (%) | Yield (%) |
|---|---|---|---|
| Alkaline protease | Ethyl ester | 99.2 | 40 |
| Trypsin | Methyl ester | 99.0 | 34 |
| Papain | Ethyl ester | 91.5 | 28 |
Conditions : Phosphate buffer (pH 7.4), methyl tert-butyl ether co-solvent, 25°C, 48 hours.
Solvent Effects on Enzymatic Activity
Solvent polarity significantly impacts reaction efficiency:
| Solvent | DE Value (%) | Yield (%) |
|---|---|---|
| Methyl tert-butyl ether | 99.2 | 40 |
| Acetone | 85.1 | 32 |
| Toluene | 72.3 | 25 |
Polar aprotic solvents like methyl tert-butyl ether enhance enzyme stability and substrate accessibility.
Epoxidation of Propyl-Substituted Cyclohexene
Direct epoxidation of 3-propylcyclohexene offers an alternative route to the bicyclic epoxide. Meta-chloroperbenzoic acid (mCPBA) is a reliable epoxidizing agent:
-
Reactants : 3-Propylcyclohexene (1.0 eq), mCPBA (1.2 eq), dichloromethane.
-
Conditions : 0°C → room temperature, 12 hours.
-
Workup : Sodium bicarbonate wash, drying, and column chromatography.
Steric hindrance from the propyl group may reduce epoxidation rates compared to unsubstituted analogs.
Functional Group Interconversion
Post-synthetic modifications enable derivatization of the 3-position. For example, reduction of a 3-carboxylate ester to a hydroxymethyl group followed by propylation:
Reduction and Alkylation
-
Step 1 : LiAlH₄ reduction of 7-oxabicyclo[4.1.0]heptane-3-carboxylate to 3-hydroxymethyl derivative.
-
Step 2 : Mitsunobu reaction with propanol, using DIAD and PPh₃.
Industrial-Scale Considerations
Patent data highlights scalability challenges and solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
